![molecular formula C10H8CuF6O4 B15249842 Copper, bis[2-(trifluoromethyl)acetoacetaldehydato]-](/img/structure/B15249842.png)
Copper, bis[2-(trifluoromethyl)acetoacetaldehydato]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper, bis[2-(trifluoromethyl)acetoacetaldehydato]- is a coordination compound that features copper as the central metal ion coordinated with two ligands of 2-(trifluoromethyl)acetoacetaldehyde
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Copper, bis[2-(trifluoromethyl)acetoacetaldehydato]- typically involves the reaction of copper(II) salts with 2-(trifluoromethyl)acetoacetaldehyde under controlled conditions. The reaction is usually carried out in an organic solvent, such as ethanol or methanol, at room temperature. The resulting product is then purified through recrystallization or other suitable methods to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of Copper, bis[2-(trifluoromethyl)acetoacetaldehydato]- may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Copper, bis[2-(trifluoromethyl)acetoacetaldehydato]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: The ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Ligand exchange reactions can be carried out using various ligands in the presence of suitable solvents and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield copper(III) complexes, while reduction may produce copper(I) species. Substitution reactions can result in the formation of new coordination compounds with different ligands.
Applications De Recherche Scientifique
Copper, bis[2-(trifluoromethyl)acetoacetaldehydato]- has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various organic reactions, such as cross-coupling and oxidation reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Copper, bis[2-(trifluoromethyl)acetoacetaldehydato]- involves its interaction with molecular targets and pathways. The compound can coordinate with various biomolecules, such as proteins and nucleic acids, affecting their structure and function. The trifluoromethyl groups enhance the compound’s lipophilicity and stability, allowing it to interact with hydrophobic regions of biomolecules. This interaction can lead to the modulation of biological pathways and the exertion of its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Copper(II) acetylacetonate
- Copper(II) trifluoroacetylacetonate
- Copper(II) hexafluoroacetylacetonate
Uniqueness
Copper, bis[2-(trifluoromethyl)acetoacetaldehydato]- is unique due to the presence of trifluoromethyl groups, which impart distinct chemical properties, such as increased lipophilicity and stability. These properties make it particularly useful in applications where enhanced interaction with hydrophobic environments is desired.
Propriétés
Formule moléculaire |
C10H8CuF6O4 |
|---|---|
Poids moléculaire |
369.70 g/mol |
Nom IUPAC |
copper;3-oxo-2-(trifluoromethyl)butanal |
InChI |
InChI=1S/2C5H4F3O2.Cu/c2*1-3(10)4(2-9)5(6,7)8;/h2*2H,1H3;/q2*-1;+2 |
Clé InChI |
LOQNWBTVPJLQCJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)[C-](C=O)C(F)(F)F.CC(=O)[C-](C=O)C(F)(F)F.[Cu+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



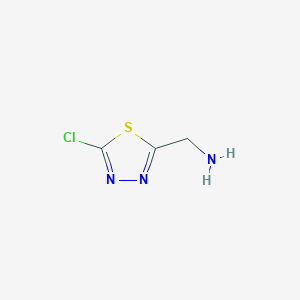
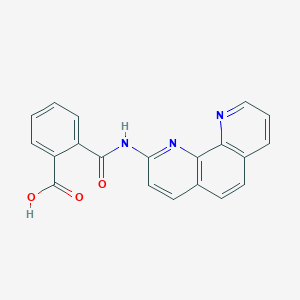
![2-(2-(tert-Butyl)-6-(2-(1,1,6,6-tetramethyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)vinyl)-4H-pyran-4-ylidene)malononitrile](/img/structure/B15249784.png)
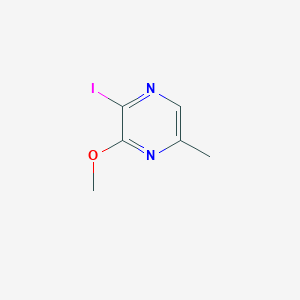
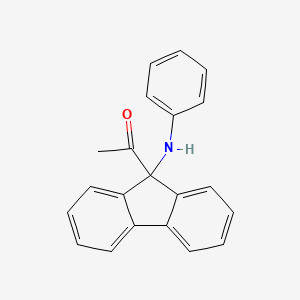
![Methyl 2-bromo-4H-pyrrolo[2,3-d]thiazole-5-carboxylate](/img/structure/B15249807.png)
![1,3-Dioxolo[4,5-g][1,4]benzodioxin-6-methanamine,N-[3-(3-aminophenoxy)propyl]-6,7-dihydro-](/img/structure/B15249812.png)
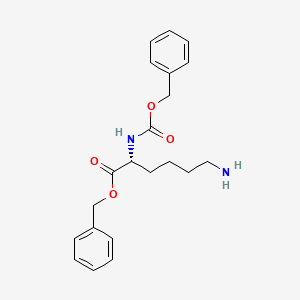
![1,2,3-trifluoro-5-[2-fluoro-4-(4-pentylphenyl)phenyl]benzene](/img/structure/B15249823.png)

![7-Fluoro-3H-imidazo[4,5-b]pyridine](/img/structure/B15249834.png)
![[2,11-bis(2-ethylhexoxy)-15-trimethylstannyl-5,9,14,18-tetrathiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]-trimethylstannane](/img/structure/B15249840.png)

